1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene is an organic compound with a unique structure that combines a benzene ring with a bromo substituent and a hept-1-en-5-yn-4-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of the hept-1-en-5-yn-4-yl group. The typical synthetic route involves:
Bromination: The starting material, benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Alkylation: The bromobenzene is then subjected to alkylation with hept-1-en-5-yn-4-yl halide under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (RO-).
Addition Reactions: The alkyne group in the hept-1-en-5-yn-4-yl moiety can participate in addition reactions with hydrogen (H2), halogens (X2), or hydrogen halides (HX).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition: Catalysts such as palladium (Pd) or platinum (Pt) in the presence of hydrogen gas for hydrogenation reactions.
Major Products:
Substitution: Formation of phenol derivatives, amines, or ethers.
Addition: Formation of alkenes or alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the alkyne group can undergo addition reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-(but-3-yn-1-yl)benzene
- 1-Bromo-4-(hex-5-en-1-yloxy)benzene
- 1-Bromo-4-(prop-1-en-2-yl)benzene
Comparison: 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene is unique due to its specific hept-1-en-5-yn-4-yl group, which imparts distinct reactivity and properties compared to similar compounds with different alkyl or alkenyl groups. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
648433-43-6 |
---|---|
Molekularformel |
C13H13Br |
Molekulargewicht |
249.15 g/mol |
IUPAC-Name |
1-bromo-4-hept-1-en-5-yn-4-ylbenzene |
InChI |
InChI=1S/C13H13Br/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h3,7-11H,1,5H2,2H3 |
InChI-Schlüssel |
CDHBGDWVPYTRGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(CC=C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.